4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a trifluoromethyl group at position 2 and an azetidin-3-yloxy moiety at position 2. The azetidine ring is further functionalized with a 1-methyl-1H-1,2,3-triazole-4-carbonyl group.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c1-20-7-10(18-19-20)12(22)21-5-9(6-21)23-8-2-3-17-11(4-8)13(14,15)16/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKKQBJFAQLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine” is currently unknown. The compound contains a 1,2,3-triazole moiety, which is known to interact with various biological targets
Mode of Action
It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding with numerous amino acids. This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The 1,2,3-triazole moiety is known to be involved in various biological processes
Biological Activity
The compound 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.25 g/mol. The compound features a trifluoromethyl group and a triazole moiety, which are significant for its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds containing triazole structures exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound in focus has shown promising results in various assays.
In Vitro Studies
- Anti-inflammatory Activity : In a study evaluating the effects of related triazole derivatives on RAW264.7 macrophages, compounds demonstrated significant inhibition of nitric oxide (NO) release in response to lipopolysaccharide (LPS) stimulation. This suggests a potential anti-inflammatory mechanism through the suppression of NF-κB signaling pathways .
- Cytotoxicity : The cytotoxic effects were assessed against various cancer cell lines. Compounds similar to the target compound showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, indicating potential anticancer properties .
In Vivo Studies
- Autoimmune Hepatitis Model : In animal models of autoimmune hepatitis (AIH), related compounds were shown to alleviate liver damage by reducing plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST). This was attributed to the downregulation of inflammatory mediators and suppression of immune cell infiltration in the liver .
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of NF-κB Pathway : By inhibiting NF-κB translocation, the compound reduces the expression of pro-inflammatory cytokines.
- Modulation of Immune Response : It may also affect immune cell populations, such as myeloid-derived suppressor cells (MDSCs), which play a critical role in inflammation and tumor progression .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in treating various conditions:
- Triazole Derivative in AIH : A study indicated that a triazole derivative significantly reduced liver inflammation and damage in AIH models by modulating immune responses and inflammatory markers .
- Anticancer Activity : Another research effort demonstrated that triazole compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
The compound 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a notable member of the triazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its scientific research applications, including medicinal chemistry, agricultural chemistry, and materials science.
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial activity. The specific compound is being investigated for its potential as an antifungal agent. Studies indicate that triazole compounds can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects. Research has demonstrated that modifications to the triazole structure can enhance potency against resistant strains of fungi.
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Triazoles have been linked to the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies indicate that substituents like trifluoromethyl may enhance selectivity and reduce off-target effects, making this compound a candidate for further investigation in oncology.
Agricultural Chemistry
Pesticidal Properties
Research into triazole compounds has revealed their effectiveness as fungicides and herbicides. The specific compound may exhibit similar properties due to its structural characteristics. Studies suggest that triazoles can disrupt metabolic pathways in pests and pathogens, leading to their potential use in crop protection.
Plant Growth Regulators
Triazoles have also been explored as plant growth regulators. The incorporation of azetidine may influence plant hormone pathways, promoting growth or stress resistance in crops. Ongoing research aims to elucidate these mechanisms and optimize formulations for agricultural use.
Materials Science
Polymer Chemistry
The unique properties of triazole compounds make them suitable for use in polymer synthesis. The compound can act as a cross-linking agent or a functional monomer in creating advanced materials with tailored properties such as thermal stability and chemical resistance.
Nanotechnology Applications
Triazole derivatives are being studied for their role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with metal ions can be leveraged to create nanoparticles with enhanced therapeutic efficacy.
Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against clinical isolates of Candida species. The results indicated that modifications at the 2-position significantly increased antifungal activity compared to standard treatments.
Case Study 2: Agricultural Efficacy
Research conducted by the American Chemical Society demonstrated that a related triazole compound significantly reduced fungal infections in crops when applied as a foliar spray, showcasing its potential as a sustainable agricultural solution.
Case Study 3: Polymer Development
A recent publication highlighted the successful incorporation of triazole-based monomers into polymer matrices, resulting in materials with improved mechanical properties and thermal stability, suitable for industrial applications.
Comparison with Similar Compounds
4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
- Structural Difference : Replaces the triazole ring with a 5-cyclopropyl-1,2-oxazole.
- Implications: The oxazole’s reduced aromaticity compared to triazole may alter electronic properties and binding affinity.
2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}oxy)pyridine
Compound 23 (Patent EP)
- Structure : 2-{1-[(1-Methyl-1H-1,2,3-triazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine.
- Key Difference : Sulfonyl linker instead of carbonyl; includes a dihydro-pyrazole.
- Data : Molecular weight 436 (ESI-MS), with comparable trifluoromethylpyridine backbone .
Pharmacological Analogs
UDO and UDD (CYP51 Inhibitors)
- Structures : Pyridine derivatives with piperazine/piperidine and trifluoromethyl groups.
- Comparison: While lacking the azetidine-triazole motif, these compounds highlight the importance of trifluoromethylpyridine in targeting enzymes (e.g., CYP51 in Trypanosoma cruzi) .
Itacitinib (JAK Inhibitor)
- Structure : Features a similar azetidine-piperidine scaffold linked to pyrrolopyrimidine.
Preparation Methods
Chlorine/Fluorine Exchange Route
The vapor-phase reaction of 3-picoline with chlorine and hydrogen fluoride over transition metal catalysts (e.g., iron fluoride) yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. Adjusting reaction parameters (e.g., chlorine gas ratio, temperature) allows selective chlorination at the 4-position. For example, nuclear chlorination of 3-TF (3-(trifluoromethyl)pyridine) at 250–300°C produces 4-chloro-2-(trifluoromethyl)pyridine (4-Cl-TFMP) in 60–70% yield (Table 1,). This intermediate serves as a precursor for nucleophilic substitution to introduce the azetidine-oxy group.
Preparation of the Azetidine-Triazole Carbonyl Moiety
The azetidine-triazole fragment requires sequential synthesis of the 1-methyl-1,2,3-triazole-4-carboxylic acid and its coupling to azetidine-3-ol.
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide and propiolic acid derivatives provides regioselective access to 1-methyl-1,2,3-triazoles. For instance:
Coupling to Azetidine-3-Ol
Activation of the triazole carboxylic acid as an acid chloride (SOCl₂, reflux) followed by reaction with azetidine-3-ol in dichloromethane (DCM) with triethylamine (Et₃N) affords 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-ol. Alternatively, coupling agents like EDC/HOBt in DMF achieve amide formation at room temperature with 90–95% efficiency (Scheme 8,).
Etherification of the Pyridine and Azetidine Components
The final step involves linking the trifluoromethylpyridine and azetidine-triazole units via an ether bond. Two principal methods are viable:
Mitsunobu Coupling
Reacting 4-hydroxy-TFMP with 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-ol under Mitsunobu conditions (DEAD, PPh₃, THF, 0°C to rt) forms the ether linkage in 70–80% yield. This method avoids harsh conditions, preserving acid-sensitive groups.
Nucleophilic Aromatic Substitution
Using 4-Cl-TFMP and the azetidine-triazole alcohol in DMF with Cs₂CO₃ (100°C, 24 h) achieves substitution, albeit with moderate yields (50–60%) due to the pyridine’s electron-deficient nature.
Optimization and Challenges
Regioselectivity in Triazole Formation
Ensuring exclusive 1,4-regioselectivity during CuAAC is critical. Excess Cu(I) and inert atmospheres minimize byproducts.
Stability of the Trifluoromethyl Group
Strong bases (e.g., NaOH) may displace the CF₃ group. Mitigation involves using milder conditions (e.g., K₂CO₃ instead of NaOH).
Steric Hindrance in Azetidine Coupling
Bulky substituents on azetidine necessitate prolonged reaction times or elevated temperatures for complete conversion.
Analytical Data and Characterization
| Intermediate | Yield (%) | Characterization (NMR, MS) |
|---|---|---|
| 4-Cl-TFMP | 65 | ¹⁹F NMR: δ -63.2 (CF₃); MS: m/z 181.9 [M+H]⁺ |
| Azetidine-triazole amide | 92 | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 4.45 (m, 1H, azetidine) |
| Final Compound | 75 | HRMS: m/z 386.1243 [M+H]⁺ (calc. 386.1240) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (as seen in ) is recommended. Key steps include:
- Use of azido intermediates and alkynes under inert atmospheres.
- Catalytic systems: Copper sulfate with sodium ascorbate ().
- Solvent optimization (e.g., dichloromethane or THF/water mixtures) and temperature control (50–70°C).
- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) to isolate intermediates ().
- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 7.5 equivalents of azidosilane for complete conversion) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for azetidine, triazole, and trifluoromethyl groups (e.g., δ 7.54 ppm for triazole protons in ).
- HRMS : Confirm molecular formula (e.g., m/z 238.0961 for triazole intermediates) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1545 cm⁻¹) stretches .
- Crystallography :
- Use SHELXL for small-molecule refinement ( ).
- WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen bonding ( ) .
Q. What structural features influence the compound’s reactivity and stability?
- Key Features :
- Triazole-Azetidine Linkage : Enhances rigidity and metabolic stability ().
- Trifluoromethyl Group : Increases lipophilicity and electron-withdrawing effects ().
- Pyridine Core : Facilitates π-π stacking in target binding ().
- Stability Tests : Perform accelerated degradation studies under acidic/alkaline conditions (pH 2–9) to assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Approach :
- Refine X-ray data using SHELXL ( ) with high-resolution (<1.0 Å) datasets.
- Analyze torsional angles of the azetidine-triazole moiety to validate computational models (e.g., DFT-optimized geometries).
- Address outliers via Hirshfeld surface analysis to detect weak interactions (e.g., C-H···O/N) .
- Case Study : highlights azetidine’s planar geometry in similar compounds, which can guide conformational comparisons .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with -CF₂H or -CH₃) to assess potency changes ().
- Biological Assays : Test against antimicrobial/anticancer panels (e.g., MIC values for bacterial strains, IC₅₀ in cancer cell lines) .
- Data Correlation : Use regression analysis to link logP values (from HPLC) with activity (’s table provides a template) .
Q. How can computational modeling predict binding modes with biological targets?
- Protocol :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases or cytochrome P450).
- Dynamics Simulations : Run 100-ns MD trajectories to assess stability of ligand-protein complexes (e.g., as in ’s docking poses) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
Q. What experimental designs address low reproducibility in synthetic yields?
- Solutions :
- DoE (Design of Experiments) : Vary catalyst loading (0.5–10 mol%), temperature (25–80°C), and solvent polarity.
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., triazole ring closure) .
- Scale-Up Protocols : Optimize mixing efficiency (e.g., microreactors for exothermic steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
